3-(Piperidinomethyl)thiazolidine-2-thione
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Overview
Description
3-(Piperidinomethyl)thiazolidine-2-thione is a chemical compound with the molecular formula C9H16N2S2. It is a thiazolidine derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 3-(Piperidinomethyl)thiazolidine-2-thione typically involves the reaction of piperidine with thiazolidine-2-thione. One common method is to react piperidine with carbon disulfide and formaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
3-(Piperidinomethyl)thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Scientific Research Applications
3-(Piperidinomethyl)thiazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Piperidinomethyl)thiazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
3-(Piperidinomethyl)thiazolidine-2-thione can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2-thione: Lacks the piperidinomethyl group, making it less versatile in certain chemical reactions.
Thiazolidine-4-carboxylic acid: Contains a carboxyl group instead of a thione group, leading to different chemical properties and applications.
2-Imino-1,3-dithiolane derivatives:
Properties
Molecular Formula |
C9H16N2S2 |
---|---|
Molecular Weight |
216.4 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C9H16N2S2/c12-9-11(6-7-13-9)8-10-4-2-1-3-5-10/h1-8H2 |
InChI Key |
UZFFPVYUJRRFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2CCSC2=S |
Origin of Product |
United States |
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